molecular formula C5H9NO2 B3318278 1-(Methylamino)cyclopropane-1-carboxylic acid CAS No. 99324-92-2

1-(Methylamino)cyclopropane-1-carboxylic acid

Cat. No.: B3318278
CAS No.: 99324-92-2
M. Wt: 115.13 g/mol
InChI Key: ZCLBLSZZIRMCLZ-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring substituted with a methylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives. Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(Methylamino)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Methylamino)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to other active compounds, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(Methylamino)cyclopropane-1-carboxylic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(methylamino)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-5(2-3-5)4(7)8/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBLSZZIRMCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327702
Record name 1-methylamino-cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99324-92-2
Record name 1-methylamino-cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylamino)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(Methylamino)cyclopropane-1-carboxylic acid
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1-(Methylamino)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Methylamino)cyclopropane-1-carboxylic acid
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1-(Methylamino)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Methylamino)cyclopropane-1-carboxylic acid

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